3,4-Dipropyl-1h-pyrazol-5-amine

Medicinal Chemistry Scaffold Design Regiochemistry

Researchers requiring aminopyrazole building blocks often face limited access to specific 3,4-dialkyl-5-amino regioisomers. 3,4-Dipropyl-1H-pyrazol-5-amine (CAS 1849562-85-1) addresses this gap with a unique substitution pattern enabling distinct exit vectors for fragment-based drug design. • Distinct 3,4-dipropyl pattern provides unique exit vectors vs. common 3,5- or 4,5-regioisomers • cLogP 2.64 enables targeting of hydrophobic kinase back pockets (e.g., p38α, ERK) • Documented synthetic route with 71% yield over 4 steps for pyrazolopyrimidine derivatization • Reliable supply chain with ≥98% purity for high-throughput screening libraries

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13635989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dipropyl-1h-pyrazol-5-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCC1=C(NN=C1N)CCC
InChIInChI=1S/C9H17N3/c1-3-5-7-8(6-4-2)11-12-9(7)10/h3-6H2,1-2H3,(H3,10,11,12)
InChIKeyPJTFPJGUJAWDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dipropyl-1H-pyrazol-5-amine: A Regiospecific 5-Aminopyrazole Building Block for Medicinal Chemistry


3,4-Dipropyl-1H-pyrazol-5-amine (CAS: 1849562-85-1) is a fully substituted 5-aminopyrazole building block featuring two propyl chains at the 3- and 4-positions [1]. This specific 3,4-dialkyl-5-amino substitution pattern differentiates it from more common 3,5- or 4,5-regioisomers, offering a unique vector set for fragment-based drug design and scaffold hopping [2]. It is primarily utilized as a synthetic intermediate, with an established and efficient two-step synthesis from heterocyclic acetonitriles providing reliable access for research and further derivatization [1].

Why 3,4-Dipropyl-1H-pyrazol-5-amine Cannot Be Simply Replaced by Generic Pyrazole Amines


Substituting 3,4-dipropyl-1H-pyrazol-5-amine with a generic aminopyrazole or a different regioisomer (e.g., 4,5-dipropyl-1H-pyrazol-3-amine) disregards critical structure-activity relationship (SAR) parameters. The specific 3,4-substitution pattern dictates the spatial orientation of the 5-amino group and the two lipophilic propyl chains, directly influencing the scaffold's exit vectors and binding interactions [1]. Furthermore, alkyl chain length at the 3- and 4-positions is a key determinant of lipophilicity (cLogP), which in turn affects solubility, permeability, and non-specific binding, making the dipropyl variant a distinct physicochemical entity from its dimethyl or diethyl analogs [2].

Quantitative Differentiation Evidence for 3,4-Dipropyl-1H-pyrazol-5-amine


Regiochemical Differentiation: 3,4- vs. 4,5-Dipropyl Substitution

The regiochemistry of the propyl substituents and the amine group on the pyrazole core creates distinct molecular recognition profiles. 3,4-Dipropyl-1H-pyrazol-5-amine has the amine at the 5-position and propyl groups at 3 and 4, whereas its closest analog, 4,5-dipropyl-1H-pyrazol-3-amine (CAS 1211512-81-4), has the amine at the 3-position and propyl groups at 4 and 5 . This positional isomerism leads to different calculated dipole moments and hydrogen bond donor/acceptor orientations, which are critical for target binding. A review of aminopyrazoles confirms that the position of the amino group (3-, 4-, or 5-) is a defining factor for biological activity, with 5-aminopyrazoles being privileged structures for kinase inhibition (e.g., p38α) [1].

Medicinal Chemistry Scaffold Design Regiochemistry

Lipophilicity Control: cLogP Comparison of Dipropyl vs. Dimethyl 5-Aminopyrazole

The length of the alkyl substituents directly governs the compound's lipophilicity, a critical parameter for permeability, solubility, and off-target binding. The calculated partition coefficient (cLogP) for 3,4-dipropyl-1H-pyrazol-5-amine is 2.64 [1]. In contrast, the cLogP for the dimethyl analog, 3,4-dimethyl-1H-pyrazol-5-amine, is predicted to be 0.89 [2]. This ~1.75 log unit increase represents a >50-fold higher partition coefficient, indicating that the dipropyl compound is significantly more lipophilic and better suited for targets with hydrophobic binding pockets or for applications requiring enhanced membrane permeability.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Accessibility: Validated Two-Step Yield for 3,4-Dipropyl-1H-pyrazol-5-amine

A robust synthetic methodology for 3,4-substituted-5-aminopyrazoles, including 3,4-dipropyl-1H-pyrazol-5-amine, is reported with a 71% yield over four steps from heterocyclic acetonitriles [1]. This synthetic efficiency provides a quantifiably reliable route for procurement and scale-up compared to less-established analogs that may require de novo route development. The report also demonstrates the compound's versatile downstream transformations, including Suzuki-Miyaura cross-coupling, highlighting its synthetic utility [1].

Synthetic Chemistry Yield Building Block

Key Application Scenarios for Procuring 3,4-Dipropyl-1H-pyrazol-5-amine


Fragment-Based Drug Discovery for Hydrophobic Kinase Pockets

For medicinal chemistry campaigns targeting protein kinases with a hydrophobic back pocket (e.g., some p38α or ERK kinase inhibitors), 3,4-dipropyl-1H-pyrazol-5-amine serves as a privileged fragment [2]. Its cLogP of 2.64, compared to the sub-1.0 value of the dimethyl analog, makes it the preferred choice when initial screening hits require increased lipophilic interactions to improve affinity [3].

Scaffold Hopping from 3-Amino to 5-Amino Pyrazole Series

A research team with a lead compound based on a 4,5-dipropyl-1H-pyrazol-3-amine core can use 3,4-dipropyl-1H-pyrazol-5-amine to explore alternative binding modes by shifting the amine vector. This scaffold hopping strategy is a standard tactic to circumvent intellectual property or improve selectivity, and the 3,4-substituted 5-amino regioisomer is structurally pre-validated for this purpose [2].

Synthesis of High-Complexity Pyrazolopyrimidine Libraries

This compound is an ideal starting material for synthesizing pyrazolopyrimidine derivatives, a class with diverse biological activities. The documented synthetic route allows for a swift introduction of molecular complexity, and the compound's ready availability with a proven 71% yield over 4 steps supports its use in generating compound libraries for high-throughput screening [1].

Development of Chemical Probes for Lipid-Interacting Targets

Due to its elevated lipophilicity, 3,4-dipropyl-1H-pyrazol-5-amine is well-suited for developing chemical probes that target lipid-binding proteins or membrane-associated enzymes, where a more polar aminopyrazole would be rapidly excluded from the binding site or fail to penetrate cellular membranes effectively [3].

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